![molecular formula C8H7NO B018039 7-Hydroxyindole CAS No. 2380-84-9](/img/structure/B18039.png)
7-Hydroxyindole
Overview
Description
7-Hydroxyindole is a chemical compound with the empirical formula C8H7NO . It is a solid substance and is considered a unique chemical used in laboratory settings .
Synthesis Analysis
While specific synthesis methods for 7-Hydroxyindole were not found in the search results, one study mentioned the hydroxylation of indole to 7-Hydroxyindole .Molecular Structure Analysis
The molecular weight of 7-Hydroxyindole is 133.15 . A study identified 7-Hydroxyindole as an alternative substrate of MauG by in silico and in vitro analysis .Scientific Research Applications
Alternative Substrate for MauG Enzyme
7-Hydroxyindole: has been identified as an alternative substrate for the enzyme MauG, which is involved in the post-translational modification of proteins. MauG catalyzes the six-electron oxidation of pre-tryptophan tryptophylquinone (preTTQ) in methylamine dehydrogenase (MADH) to form mature TTQ . The use of 7-Hydroxyindole in this context could provide insights into enzyme-substrate interactions and help in understanding the mechanisms of protein maturation.
Biotechnological Production
Indoles, including 7-Hydroxyindole , are important in biotechnological applications for their signaling roles and value in flavor and fragrance applications. Advances in biotechnological production have led to the development of microbial cell factories that can convert indole into various derivatives, including halogenated and oxygenated compounds, which have potential therapeutic applications .
Biofilm Formation
The bioconversion of indole, including 7-Hydroxyindole , is crucial in bacterial biofilm formation. This process is initiated by the oxygenation of indole, leading to various hydroxylated derivatives. Understanding the role of 7-Hydroxyindole in biofilm formation can be pivotal in developing strategies to control bacterial growth and biofilm-related infections .
Quorum Sensing in Bacteria
7-Hydroxyindole: plays a role in quorum sensing among bacterial populations. This signaling mechanism allows bacteria to coordinate gene expression based on the density of their population. Studying 7-Hydroxyindole’s role in this process can lead to the development of novel antibacterial strategies by disrupting communication pathways .
Synthetic Chemistry
In synthetic chemistry, 7-Hydroxyindole serves as a building block for the synthesis of complex molecules. Its reactivity can be harnessed to create a variety of compounds with potential applications in pharmaceuticals and materials science .
Enzyme Reactivity Studies
The reactivity of 7-Hydroxyindole with enzymes like MauG, which can extract an electron from the compound, is of significant interest. Studying these reactions can provide valuable information on enzyme mechanisms and the development of enzyme models for industrial applications .
Safety And Hazards
Future Directions
Indole and its derivatives, including 7-Hydroxyindole, have shown potential in various applications. They have been found to diminish the virulence of Pseudomonas aeruginosa , and have been suggested as potential antivirulence strategies against this pathogen . Furthermore, they have been found to regulate biofilm formation, suggesting potential strategies for controlling bacterial infections .
properties
IUPAC Name |
1H-indol-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-7-3-1-2-6-4-5-9-8(6)7/h1-5,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVPXPKEZLTMNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042669 | |
Record name | 7-Hydroxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxyindole | |
CAS RN |
2380-84-9 | |
Record name | 7-Hydroxyindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indol-7-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-HYDROXYINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR3V96LY5G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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